molecular formula C8H21N3 B159973 1-Methylspermidine CAS No. 137946-02-2

1-Methylspermidine

Cat. No.: B159973
CAS No.: 137946-02-2
M. Wt: 159.27 g/mol
InChI Key: PZSFTBARUSGJTA-UHFFFAOYSA-N
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Description

1-Methylspermidine is a stable analog of spermidine, a polyamine that plays a crucial role in cellular functions such as proliferation and differentiation. Unlike spermidine, which is physiologically unstable and readily converted into other polyamines, this compound is metabolically stable, making it a valuable compound for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylspermidine can be synthesized through the methylation of spermidine. The process involves the reaction of spermidine with a methylating agent such as methyl iodide under controlled conditions. The reaction typically requires a solvent like methanol and a base such as sodium hydroxide to facilitate the methylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methylspermidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methylspermidine has a wide range of applications in scientific research:

    Chemistry: Used as a stable analog to study the properties and reactions of polyamines.

    Biology: Investigated for its role in cellular processes such as proliferation and differentiation.

    Medicine: Explored for its potential therapeutic effects, particularly in hair growth and anti-inflammatory treatments.

    Industry: Utilized in the development of pharmaceuticals and cosmetic products.

Mechanism of Action

1-Methylspermidine exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its metabolic stability, making it a more reliable compound for research and therapeutic applications. Its ability to prolong the anagen phase and reduce inflammation highlights its potential in medical and cosmetic fields .

Properties

IUPAC Name

1-N-(4-aminobutyl)butane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-8(10)4-7-11-6-3-2-5-9/h8,11H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSFTBARUSGJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929954
Record name N~1~-(4-Aminobutyl)butane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137946-02-2
Record name 1-Methylspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137946022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(4-Aminobutyl)butane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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